molecular formula C10H7ClN2O3S2 B11492567 (4-Chloro-3-nitrophenyl)(2-thioxo-1,3-thiazolidin-3-yl)methanone

(4-Chloro-3-nitrophenyl)(2-thioxo-1,3-thiazolidin-3-yl)methanone

Cat. No.: B11492567
M. Wt: 302.8 g/mol
InChI Key: OMAQCCSUVURYEI-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitrobenzoyl)-1,3-thiazolidine-2-thione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a thiazolidine ring, a nitro group, and a chloro-substituted benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitrobenzoyl)-1,3-thiazolidine-2-thione typically involves the acylation of thiazolidine-2-thione with 4-chloro-3-nitrobenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitrobenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

The major products formed from these reactions include various substituted thiazolidine derivatives, amino-substituted benzoyl compounds, and oxidized thiazolidine products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloro-3-nitrobenzoyl)-1,3-thiazolidine-2-thione is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H7ClN2O3S2

Molecular Weight

302.8 g/mol

IUPAC Name

(4-chloro-3-nitrophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone

InChI

InChI=1S/C10H7ClN2O3S2/c11-7-2-1-6(5-8(7)13(15)16)9(14)12-3-4-18-10(12)17/h1-2,5H,3-4H2

InChI Key

OMAQCCSUVURYEI-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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